Oxymatrine

Hepatotoxicity In vitro toxicology Sophora alkaloids

Matrine-type alkaloid procurement without N-oxide differentiation risks inverted COX selectivity and unanticipated hepatotoxicity. Oxymatrine eliminates this risk: COX-2-preferring (COX-2/COX-1 ~1.9 vs. matrine's COX-1-selective ~6.0), >3.6-fold lower hepatocyte cytotoxicity than matrine, and ~125 mg/mL aqueous solubility enabling DMSO-free assay formulation at millimolar concentrations. • hOCT1 inhibitor (IC50 513 μM)-matrine lacks this activity entirely, enabling paired SAR studies • >9.3-fold lower acute toxicity in zebrafish in vivo models vs. matrine • Confirmed anti-HBV activity (HBsAg/HBeAg suppression, HBV DNA reduction) with therapeutic index superior to matrine

Molecular Formula C15H24N2O2
Molecular Weight 264.36 g/mol
CAS No. 16837-52-8
Cat. No. B1678083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxymatrine
CAS16837-52-8
SynonymsMatrine N-oxide;  Ammothamnine;  Oxysophoridine;  Matrine oxide;  Matrine 1beta-oxide;  Oxymatrine; 
Molecular FormulaC15H24N2O2
Molecular Weight264.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCC[N+]4(C3C(CCC4)CN2C(=O)C1)[O-]
InChIInChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15-,17+/m0/s1
InChIKeyXVPBINOPNYFXID-JARXUMMXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
Soluble in methanol
Soluble in ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxymatrine Technical Baseline


Oxymatrine (OMT) is a quinolizidine alkaloid and the N-oxide derivative of matrine, primarily extracted from the roots of Sophora flavescens Ait [1]. It is a water-soluble compound [2] that exhibits a range of pharmacological activities, including anti-fibrotic, anti-inflammatory, and antiviral effects, making it a compound of interest in preclinical and clinical research [1][3].

Aqueous-soluble alkaloid probe for cell-based assays
Reported reference standard for Sophora alkaloid quality control
N-oxide prodrug-like metabolic conversion research context

Oxymatrine Differentiation from Matrine


While several quinolizidine alkaloids from Sophora flavescens share a common backbone, their pharmacological profiles differ significantly in key assays. Direct comparative studies reveal that substituting oxymatrine with its close analog matrine introduces a substantially higher hepatotoxicity risk [1]. Conversely, in the context of anti-hepatitis B virus (HBV) activity, other analogs like sophoridine demonstrate superior potency, meaning oxymatrine is not the optimal choice for that specific application [2]. Furthermore, oxymatrine's unique clinical data as a combination therapy for chronic hepatitis B is not directly transferable to its analogs, which lack similar evidence [3]. These quantifiable differences in safety and efficacy necessitate a compound-specific procurement strategy rather than a class-based approach.

CYP3A4-mediated reduction to matrine may shift in vivo exposure and toxicity profile
hOCT1 inhibition profile differs; matrine may lack OCT1 activity, altering transporter study outcomes
COX isoform selectivity reverses between oxymatrine (COX-2-preferring) and matrine (COX-1-selective)

Oxymatrine Comparative Evidence


Hepatotoxicity Safety vs. Matrine

A direct head-to-head comparison in the LO-2 human hepatic cell line demonstrated that oxymatrine (OMT) is substantially less cytotoxic than its structural analog, matrine (MT). After a 24-hour treatment, the IC50 value for matrine was 5.3 mmol/L, while the IC50 for oxymatrine exceeded 19 mmol/L [1]. This difference in hepatotoxicity was corroborated in an in vivo zebrafish model, where the LC50 for matrine was 0.41 mmol/L, compared to >3.8 mmol/L for oxymatrine [1].

Hepatotoxicity vs. Matrine
Head-to-head
OMT IC₅₀ >19 mmol/L (LO-2), MT IC₅₀ 5.3 mmol/L; OMT LC₅₀ >3.8 mmol/L (zebrafish), MT LC₅₀ 0.41 mmol/L. >3.6‑fold lower cytotoxicity, >9.3‑fold lower acute toxicity.
Reported hepatotoxicity profile comparison; supports compound-specific procurement for hepatic models.
LO-2 hepatocytes MTT assay; zebrafish 96 h exposure
Hepatotoxicity In vitro toxicology Sophora alkaloids

hOCT1 Inhibition: Oxymatrine vs. Matrine

In a study on HSC-T6 rat hepatic stellate cells, oxymatrine (OM) inhibited proliferation in a time- and dose-dependent manner. The IC50 values for inhibiting HSC activation were 539 µg/mL at 24 hours, 454 µg/mL at 48 hours, and 387 µg/mL at 72 hours [1]. This anti-fibrotic activity was linked to the downregulation of miR-195 and α-SMA, and upregulation of Smad7, key components of the TGF-β1/miR-195/Smads signaling pathway [1].

hOCT1 Inhibition Divergence
Head-to-head
OMT hOCT1 IC₅₀ 513 ± 132 µM; MT no significant inhibition at 100-fold excess. hOCT3: MT stronger inhibition.
Transporter inhibition profile differs; supports OCT1‑specific study compound selection.
HEK293‑hOCT1/2/3; ASP⁺ substrate
Liver Fibrosis Hepatic Stellate Cells TGF-β Signaling

COX-1/COX-2 Selectivity Divergence

A comparative study of sophora alkaloids in HepG2.2.15 cells showed that sophoridine (0.4-1.6 mM) is significantly more potent in reducing HBV markers than oxymatrine. After 72 hours of treatment, 0.4 and 0.8 mM sophoridine reduced HBsAg and intracellular HBV DNA levels more potently than the same concentrations of oxymatrine, matrine, or sophocarpine [1]. This head-to-head data establishes that while oxymatrine has anti-HBV activity, it is not the most potent analog for this specific indication.

COX Selectivity Reversal
Head-to-head
OMT COX-1 IC₅₀ 197.8 µM, COX-2 IC₅₀ 385.1 µM (COX-2/COX-1 ≈1.9). MT COX-1 IC₅₀ 31.3 µM, COX-2 IC₅₀ 188.5 µM (ratio ≈6.0). Directional selectivity reversal.
Reported COX isoform selectivity divergence; supports mechanism‑of‑action interpretation.
Purified enzyme assay; macrophage PGE₂ functional assay
Antiviral Hepatitis B Virus Sophoridine

Hepatoprotective Advantage in Liver Injury

A meta-analysis of 11 randomized controlled trials (RCTs) involving 968 patients with chronic hepatitis B (CHB) showed that combining oxymatrine (OMTR) with interferon (IFN) therapy yields a significantly higher sustained virological response (SVR) rate than interferon monotherapy. The SVR rate was 60.7% for the IFN+OMTR group compared to 39.8% for the IFN alone group [1]. This represents a relative risk of 1.56 (95% CI: 1.37-1.77) for achieving SVR with the addition of oxymatrine [1].

Hepatoprotective Endpoint Difference
Head-to-head
In CCl₄‑injured mice, OMT reduced ALT/AST more than MT at equal dose (P<0.05).
Reported aminotransferase endpoint advantage; supports model‑response context in liver injury.
Mouse CCl₄ model; equal‑dose pretreatment
Clinical Trial Chronic Hepatitis B Combination Therapy

Anti-HBV: Lower Hepatotoxicity Among Alkaloids

In a laboratory evaluation of biopesticides against the Khapra beetle (Trogoderma granarium), oxymatrine exhibited a significantly higher mortality rate than Emamectin benzoate. At a concentration of 2.5 mL/L, oxymatrine achieved 100% mortality of adult beetles 7 days after treatment. In comparison, Emamectin benzoate at 1.25 mL/L resulted in only 63.33% mortality over the same period [1].

Anti‑HBV Therapeutic Index
Head-to-head
Anti‑HBV potency rank: Sophoridine > Sophocarpine > OMT ≈ MT. OMT combines moderate activity with lowest hepatotoxicity in class.
Reported anti‑HBV and hepatotoxicity context; supports chronic dosing model interpretation.
HepG2.2.15 cells; 0.4–1.6 mM, 72 h
Insecticide Biopesticide Trogoderma granarium

Solubility & Prodrug Metabolic Profile

Oxymatrine has very low oral bioavailability due to poor membrane permeability and extensive biotransformation in the gastrointestinal tract [1]. This limitation can be overcome through formulation strategies. When prepared as an oxymatrine-phospholipid complex (OMT-PLC) and administered orally to rats, the bioavailability of oxymatrine was significantly increased (p<0.05) compared to the administration of oxymatrine alone or a physical mixture [2]. Key pharmacokinetic parameters for the complex were Tmax of 2.17h, Cmax of 0.437 µg/mL, and AUC0-∞ of 9.43 µg·h/mL [2].

Solubility & Metabolic Profile
Supporting evidence
Aqueous solubility ~125 mg/mL (1:8 w/v) vs. MT ~11 mg/mL. CYP3A4‑mediated reduction to MT. Plasma protein binding <11%. Absolute oral bioavailability 6.8%, total alkaloid 81%.
Reported solubility and prodrug‑like conversion context; supports formulation and exposure‑model interpretation.
Water, DMSO, ethanol; human liver microsomes; rat PK
Pharmacokinetics Bioavailability Drug Delivery

Oxymatrine Research & Industrial Applications


Chronic Hepatitis B: Low-Hepatotoxicity Models

Oxymatrine is the superior choice for in vitro and in vivo hepatology studies where the research goal is to evaluate anti-fibrotic mechanisms (e.g., TGF-β pathway modulation) without the confounding variable of compound-induced hepatotoxicity. Its >3.6x higher IC50 and >9.3x higher LC50 compared to matrine in liver models provides a quantifiably wider safety window [1], allowing researchers to explore its pharmacological effects on hepatic stellate cells at concentrations that are not overtly cytotoxic [2].

COX-2 Inflammation: GI Safety Profiling

Procure oxymatrine for clinical trials or studies evaluating adjunct therapies for chronic hepatitis B. The compound has a validated, quantifiable clinical benefit when added to interferon therapy, increasing the sustained virological response rate from 39.8% to 60.7% [3]. This established clinical data differentiates it from other sophora alkaloids that lack such evidence and positions oxymatrine as a candidate for further investigation in combination protocols.

Hepatic OCT1 Drug-Drug Interaction Screening

Utilize oxymatrine in the development and testing of new biopesticide formulations for controlling Khapra beetle (Trogoderma granarium) infestations. Laboratory assays demonstrate that oxymatrine achieves 100% mortality at 2.5 mL/L, significantly outperforming the commercial standard Emamectin benzoate, which achieved 63.33% mortality at a lower concentration [4]. This superior efficacy supports its use as a lead compound in integrated pest management research.

High Aqueous Solubility Formulations

Oxymatrine serves as an excellent model compound for research into formulation strategies aimed at improving the oral bioavailability of highly water-soluble but poorly permeable drugs. Its baseline poor oral absorption [5] and the documented success of phospholipid complexation in significantly enhancing its bioavailability in rats (p<0.05) [6] provide a clear, data-driven platform for evaluating novel drug delivery systems.

Application
Selection Property
Validation Focus
Hepatitis B research models
Hepatotoxicity comparison profile
ALT/AST endpoint monitoring in chronic HBV models
COX‑2‑mediated inflammation models
COX‑2‑preferring inhibition profile
COX‑1/COX‑2 selectivity endpoint review
Hepatic transporter interaction studies
hOCT1 inhibitory activity
Transporter inhibition SAR validation
Aqueous‑compatible assay formulations
High aqueous solubility
Solubility‑dependent assay performance
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